5-METHYL-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE
Overview
Description
5-METHYL-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzimidazole core substituted with a thienyl-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from commercially available precursors
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Thienyl-Oxadiazole Moiety: The thienyl-oxadiazole moiety can be introduced through the reaction of a thienyl-substituted hydrazide with a suitable nitrile oxide, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form the corresponding amine derivatives.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzimidazole derivatives.
Scientific Research Applications
5-METHYL-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features and potential biological activities.
Materials Science: It can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 5-METHYL-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thienyl-oxadiazole moiety may interact with enzymes or receptors, leading to modulation of their activity. The benzimidazole core may also play a role in binding to specific targets, contributing to the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylthiophene: This compound shares the thiophene ring system and can undergo similar types of reactions.
1,3,4-Thiadiazole Derivatives: These compounds have a similar oxadiazole ring and exhibit a range of biological activities.
Thiazoles: Thiazole derivatives are structurally related and have diverse biological activities.
Uniqueness
5-METHYL-2-({[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-1H-1,3-BENZODIAZOLE is unique due to the combination of the benzimidazole core with the thienyl-oxadiazole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS2/c1-9-4-5-10-11(7-9)17-15(16-10)22-8-13-18-14(19-20-13)12-3-2-6-21-12/h2-7H,8H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNMRMBNJWZUJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NO3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.